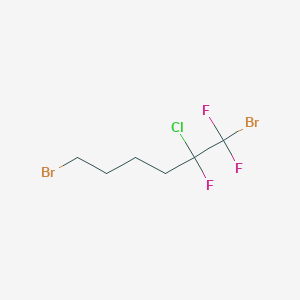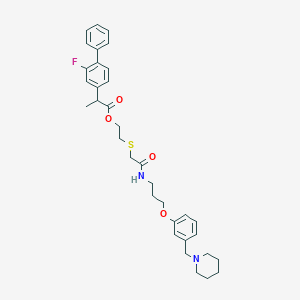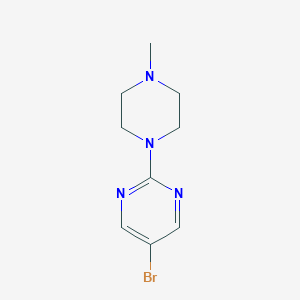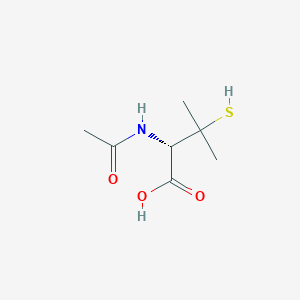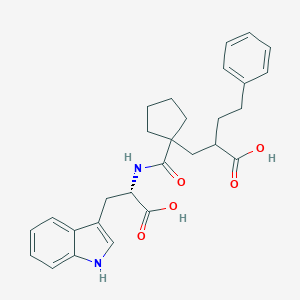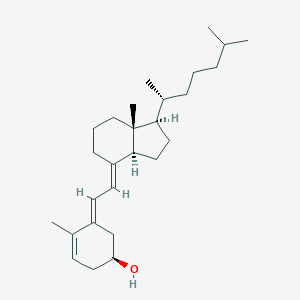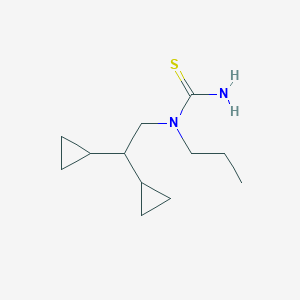
N-(2,2-Dicyclopropylethyl)-N-propylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dicyclopropylethyl)-N-propylthiourea, commonly known as DPTU, is a thiourea derivative that has been extensively studied for its potential applications in various scientific fields. DPTU is a white crystalline solid with a molecular formula of C13H24N2S and a molecular weight of 240.41 g/mol. In
作用机制
The mechanism of action of DPTU is not fully understood, but it is believed to act by inhibiting various enzymes and proteins in the body. In cancer cells, DPTU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. In neurodegenerative diseases, DPTU has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
DPTU has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPTU has been shown to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurodegenerative diseases, DPTU has been shown to decrease oxidative stress and inflammation, improve mitochondrial function, and enhance the activity of various neuroprotective enzymes.
实验室实验的优点和局限性
The advantages of using DPTU in lab experiments include its high purity, low toxicity, and ability to inhibit various enzymes and proteins. However, the limitations of using DPTU include its limited solubility in water and its potential for off-target effects due to its ability to inhibit multiple enzymes and proteins.
未来方向
There are several future directions for the research and development of DPTU. In agriculture, further studies are needed to investigate the potential use of DPTU as a pesticide and fungicide. In medicine, further studies are needed to investigate the potential use of DPTU as an anticancer agent and neuroprotective agent. Additionally, further studies are needed to investigate the potential use of DPTU as a polymer additive in material science. Overall, the potential applications of DPTU in various scientific fields make it a promising candidate for further research and development.
合成方法
The synthesis of DPTU involves the reaction of 2,2-dicyclopropylethylamine and propyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place at room temperature and yields DPTU as a white crystalline solid with a high purity.
科学研究应用
DPTU has been extensively studied for its potential applications in various scientific fields such as agriculture, medicine, and material science. In agriculture, DPTU has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and fungicides. In medicine, DPTU has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, DPTU has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In material science, DPTU has been investigated for its potential use as a polymer additive due to its ability to improve the mechanical properties of polymers.
属性
CAS 编号 |
155047-74-8 |
|---|---|
分子式 |
C12H22N2S |
分子量 |
226.38 g/mol |
IUPAC 名称 |
1-(2,2-dicyclopropylethyl)-1-propylthiourea |
InChI |
InChI=1S/C12H22N2S/c1-2-7-14(12(13)15)8-11(9-3-4-9)10-5-6-10/h9-11H,2-8H2,1H3,(H2,13,15) |
InChI 键 |
KUTCQSJUPROYSS-UHFFFAOYSA-N |
SMILES |
CCCN(CC(C1CC1)C2CC2)C(=S)N |
规范 SMILES |
CCCN(CC(C1CC1)C2CC2)C(=S)N |
同义词 |
Thiourea, N-(2,2-dicyclopropylethyl)-N-propyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
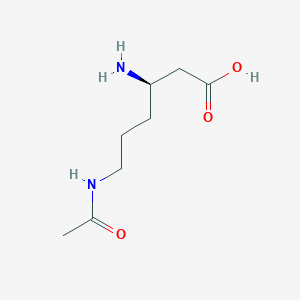
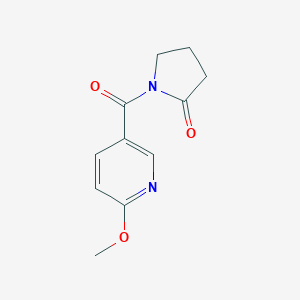
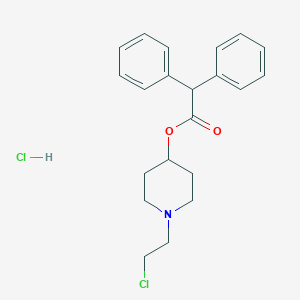
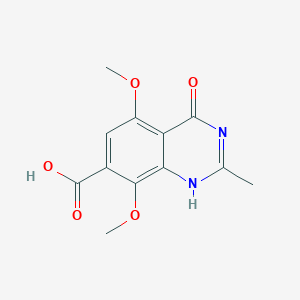
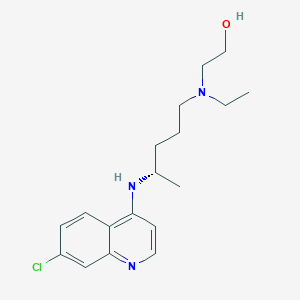
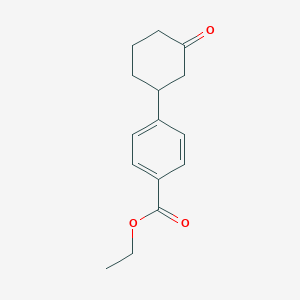
![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
